4-((1-(Phenylsulfonyl)indolin-5-yl)sulfonyl)morpholine
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Overview
Description
4-((1-(Phenylsulfonyl)indolin-5-yl)sulfonyl)morpholine is a complex organic compound that features both indole and morpholine moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The phenylsulfonyl group enhances the compound’s stability and reactivity, making it a valuable candidate for various scientific applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . This interaction could involve binding to the target receptor and inducing a conformational change, which could then trigger a cascade of biochemical reactions.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities is associated with specific biochemical pathways, suggesting that this compound could potentially affect a wide range of pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects depending on the specific targets and pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Phenylsulfonyl)indolin-5-yl)sulfonyl)morpholine typically involves multiple steps. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The sulfonylation of the indole ring can be achieved using sulfonyl chlorides in the presence of a base. Finally, the morpholine moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1-(Phenylsulfonyl)indolin-5-yl)sulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Thiol-substituted indole derivatives.
Substitution: Various alkylated or sulfonylated morpholine derivatives.
Scientific Research Applications
4-((1-(Phenylsulfonyl)indolin-5-yl)sulfonyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-(Phenylsulfonyl)indole: Shares the phenylsulfonyl group but lacks the morpholine moiety.
Morpholine derivatives: Compounds like morpholine-4-sulfonic acid, which share the morpholine ring.
Uniqueness
4-((1-(Phenylsulfonyl)indolin-5-yl)sulfonyl)morpholine is unique due to its combination of indole, phenylsulfonyl, and morpholine moieties. This unique structure provides a versatile platform for various chemical modifications and enhances its potential for diverse scientific applications.
Properties
IUPAC Name |
4-[[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]sulfonyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c21-26(22,19-10-12-25-13-11-19)17-6-7-18-15(14-17)8-9-20(18)27(23,24)16-4-2-1-3-5-16/h1-7,14H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHZPKTXOPKMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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